2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic approach to creating 2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves a multi-step reaction sequence. Typically, it begins with the condensation of 4-ethylbenzaldehyde and 4-methylbenzylamine in the presence of an acid catalyst to form an intermediate. This intermediate then undergoes a cyclization reaction with a suitable sulfur-containing reagent, under controlled conditions of temperature and pressure, to yield the final product.
Industrial Production Methods
On an industrial scale, the production would involve batch or continuous processes using high-efficiency reactors. The reaction conditions are optimized to maximize yield and purity, often involving solvent systems that ensure the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is known to participate in several types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions when exposed to strong oxidizing agents.
Reduction: Reduction reactions are possible, particularly affecting the nitrogen-sulfur bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary, but often involve halogenating agents, acids, or bases as catalysts.
Major Products Formed
The primary products formed from these reactions are typically substituted benzene derivatives or sulfur-nitrogen ring-opened compounds.
Scientific Research Applications
2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has a range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its stable ring structure.
Medicine: Investigated for pharmacological properties such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique electronic properties.
Mechanism of Action
The compound’s mechanism of action is largely influenced by its ability to interact with biological macromolecules. It is thought to bind to specific protein receptors or enzymes, altering their function. The molecular pathways involved often include inhibition or activation of enzymatic activities, depending on the compound's structure and the target's active sites.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds such as benzothiadiazine derivatives, 2-(4-ethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibits unique substitution patterns on its benzene rings, conferring distinct chemical reactivity and biological activity.
List of Similar Compounds
2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide
2-phenyl-4-benzyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide
2-(4-methylphenyl)-4-phenyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide
This compound offers a playground for chemists, biologists, and pharmacologists alike. Pretty fascinating, don’t you think?
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-18-12-14-20(15-13-18)25-23(26)24(16-19-10-8-17(2)9-11-19)21-6-4-5-7-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYRECDLVJJBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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